2-(4-Cyanophenoxy)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyanophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKJBKBRZGRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Cyanophenoxy Acetamide
Established Reaction Pathways and Procedural Optimizations for Compound Synthesis.
The most conventional and well-documented route to synthesize 2-(4-Cyanophenoxy)acetamide proceeds via a two-step process. This pathway begins with the O-alkylation of 4-cyanophenol, followed by the amidation of the resulting carboxylic acid intermediate.
The first step is a Williamson ether synthesis, where 4-cyanophenol is reacted with an ethyl haloacetate, typically ethyl bromoacetate (B1195939), in the presence of a base. nih.govacs.org This reaction yields ethyl 2-(4-cyanophenoxy)acetate. The subsequent step involves the saponification of this ester, usually with a strong base like sodium hydroxide (B78521), to produce the sodium salt of (4-cyanophenoxy)acetic acid. nih.govacs.org Acidification then provides the free carboxylic acid. nih.govacs.org
The final step is the conversion of (4-cyanophenoxy)acetic acid into the target primary amide, this compound. This is traditionally achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. nih.govacs.org The resulting (4-cyanophenoxy)acetyl chloride is then reacted with ammonia (B1221849) to form the amide.
Procedural optimizations focus on maximizing yield and purity. Key parameters include the choice of base and solvent in the ether synthesis and the coupling agent in the amidation step. For instance, the use of potassium carbonate as the base and acetone (B3395972) as the solvent at room temperature has been reported to be effective for the initial O-alkylation, achieving high yields. nih.govacs.org
Table 1: Established Two-Step Synthesis of (4-Cyanophenoxy)acetic Acid
| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1. O-Alkylation | 4-Cyanophenol, Ethyl bromoacetate | Potassium Carbonate (K₂CO₃) | Acetone | Room temperature, 12 h | Ethyl 2-(4-cyanophenoxy)acetate | 78% | nih.govacs.org |
Exploration of Novel and High-Yielding Synthetic Strategies.
Research into more efficient synthetic routes has led to the exploration of novel strategies that aim to improve yields, reduce step counts, and utilize more advanced reagents. These modern approaches often circumvent the need to form a highly reactive acyl chloride, thereby avoiding harsh reagents.
One such strategy involves the direct amidation of the carboxylic acid intermediate, (4-cyanophenoxy)acetic acid, using modern peptide coupling agents. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can facilitate the direct formation of the amide bond under milder conditions. nih.govnih.gov This method is common in the synthesis of more complex phenoxyacetamide derivatives and is applicable here. nih.gov
Another approach involves a one-pot synthesis where the initial O-alkylation is immediately followed by amidation without isolating the intermediate ester or carboxylic acid. While not specifically documented for this compound itself, such streamlined procedures are a key goal in modern synthetic chemistry to improve efficiency.
Furthermore, the synthesis of related structures, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been achieved through the reaction of an amine with ethyl cyanoacetate. researchgate.net This suggests an alternative pathway where the acetamide (B32628) moiety is constructed first, followed by attachment of the cyanophenoxy group, although this is a less direct route for the target compound.
Table 2: Comparison of Amidation Strategies
| Method | Starting Material | Key Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Traditional | (4-Cyanophenoxy)acetic acid | Thionyl chloride (SOCl₂), Ammonia (NH₃) | Reflux, then reaction with NH₃ | High reactivity, well-established |
| Modern Coupling | (4-Cyanophenoxy)acetic acid | HATU, DIPEA, Ammonia (NH₃) | Room temperature | Milder conditions, fewer side products, high yield |
Sustainable and Green Chemistry Principles Applied to the Synthesis of this compound.
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mit.edu Key areas for improvement in the established pathways include maximizing atom economy, using safer solvents, increasing energy efficiency, and utilizing renewable resources. mit.eduresearchgate.net
Atom Economy and Waste Prevention : The traditional synthesis involving an acyl chloride generates stoichiometric amounts of waste salts and requires harsh reagents. nih.govacs.org Using catalytic methods or direct coupling agents like HATU improves atom economy by reducing the number of reagents and generating less waste. nih.govmit.edu
Safer Solvents and Reaction Conditions : The established synthesis uses solvents like acetone, toluene, and methanol. nih.govacs.org Green chemistry encourages replacement with safer alternatives like water, ethanol, or even solvent-free conditions (mechanochemistry). mit.eduresearchgate.net Phase-transfer catalysis (PTC) can also be employed to facilitate reactions between immiscible reactants, often in aqueous systems, eliminating the need for hazardous organic solvents. researchgate.net
Energy Efficiency : Many traditional syntheses rely on prolonged heating at reflux. nih.govacs.org Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often leading to purer products. researchgate.netatiner.gr
Use of Renewable Feedstocks : A forward-looking green approach would involve sourcing starting materials from renewable feedstocks. For instance, research has demonstrated the synthesis of acetamide from microalgae under hydrothermal conditions. e3s-conferences.orge3s-conferences.org While not yet applied to this specific derivative, it points toward a future where key chemical building blocks could be derived from biomass rather than fossil fuels. atiner.gre3s-conferences.org Similarly, biocatalytic methods, using enzymes to perform specific chemical transformations under mild conditions, represent a powerful green technology that could be applied to steps like hydrolysis or amidation. researchgate.net
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.
Investigative Studies on the Chemical Reactivity and Transformation of 2 4 Cyanophenoxy Acetamide
Mechanistic Analysis of Key Reaction Pathways Involving the Compound
The principal reaction pathways for 2-(4-cyanophenoxy)acetamide involve nucleophilic attack or modification of its functional groups. The nitrile and acetamide (B32628) groups are susceptible to hydrolysis, while the aromatic ring can undergo substitution reactions.
One of the most significant reactions is the conversion of the nitrile group (-C≡N) into a tetrazole ring. This is a [3+2] cycloaddition reaction, typically carried out by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst or an activating agent. The mechanism involves the azide anion acting as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring. This transformation is widely used in medicinal chemistry to create tetrazole derivatives, which are considered bioisosteres of carboxylic acids. researchgate.netderpharmachemica.com
Hydrolysis of the nitrile and amide functionalities is also a key reaction pathway. Under acidic or basic conditions, these groups can be hydrolyzed to carboxylic acids. The amide group can be hydrolyzed to form (4-cyanophenoxy)acetic acid, while the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-(carboxyphenoxy)acetamide. Complete hydrolysis would yield 4-carboxyphenoxyacetic acid. Studies on related compounds show that the amide moiety can be hydrolyzed, sometimes in conjunction with further conjugation reactions. researchgate.net
Functional Group Interconversion Strategies and Their Chemical Utility
Functional group interconversion (FGI) is a core strategy in organic synthesis where one functional group is transformed into another. wikipedia.orgub.edu For this compound, FGI allows for the creation of diverse analogs.
Nitrile Group Interconversions:
Nitrile to Tetrazole: As mentioned, the conversion of the nitrile to a 5-substituted tetrazole using reagents like sodium azide is a common and valuable FGI. researchgate.netorganic-chemistry.org This is particularly useful in drug design, where tetrazoles can mimic the properties of carboxylic acids with improved metabolic stability and bioavailability. derpharmachemica.com
Nitrile to Carboxylic Acid: Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid. This introduces a new reactive site for further derivatization, such as esterification or amidation. acs.org
Nitrile to Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center into the molecule, significantly altering its chemical properties and allowing for reactions like acylation or alkylation of the new amino group. vanderbilt.edu
Acetamide Group Interconversions:
Amide to Amine: The primary amide can be reduced to a primary amine, yielding 2-(4-cyanophenoxy)ethan-1-amine. This conversion is typically achieved with strong reducing agents like LiAlH₄ or borane (B79455) (BH₃). scribd.com
Amide to Carboxylic Acid: Hydrolysis of the acetamide group under acidic or basic conditions yields (4-cyanophenoxy)acetic acid. acs.org This acid is itself a valuable synthetic intermediate.
Amide Dehydration: While less common for a primary acetamide of this type, dehydration could theoretically yield a ketenimine, though this is generally a high-energy intermediate.
The utility of these interconversions lies in their ability to systematically modify the structure of the parent compound, enabling the synthesis of a library of derivatives for various applications. organic-chemistry.org
Derivatization Chemistry and Synthetic Utility of this compound
This compound serves as a building block for more complex molecules. Its derivatives have been explored in various contexts, including medicinal chemistry.
A primary derivatization strategy involves the transformation of the nitrile group. For instance, the synthesis of tetrazole derivatives has been a major focus. tjnpr.orgnih.gov The resulting tetrazole-acetamide structures are investigated for their potential biological activities. The general reaction involves heating the nitrile with sodium azide and an ammonium (B1175870) salt (like triethylamine (B128534) hydrochloride) in a solvent such as dimethylformamide (DMF).
Another key use of the parent compound is as an intermediate in multi-step syntheses. For example, the related (4-cyanophenoxy)acetic acid, which can be derived from the hydrolysis of this compound, is used to form amide bonds with various amines. acs.orgelifesciences.org In one documented synthesis, (4-cyanophenoxy)acetic acid was activated with carbonyldiimidazole (CDI) and then reacted with an aminopyridine derivative to form a more complex amide. acs.org
The following table summarizes the synthesis of derivatives starting from precursors or analogs of this compound.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 4-Cyanophenol | Ethyl bromoacetate (B1195939), K₂CO₃ | Ethyl 2-(4-Cyanophenoxy)acetate | Not Specified | acs.org |
| Ethyl 2-(4-Cyanophenoxy)acetate | NaOH, then HCl | (4-Cyanophenoxy)acetic Acid | 80% | acs.org |
| (4-Cyanophenoxy)acetic Acid | CDI, then 6-chloro-2,3-diaminopyridine | N-(2-Amino-6-chloropyridin-3-yl)-2-(4-cyanophenoxy)acetamide | Not Specified | acs.org |
| Nitriles | Sodium azide, various catalysts | 1,5-Disubstituted Tetrazoles | 77-92% | researchgate.net |
Reactivity Profiling under Diverse Chemical Environments
The stability and reactivity of this compound are highly dependent on the chemical environment.
Acidic Conditions: Under strong acidic conditions and heat, both the amide and nitrile functional groups are susceptible to hydrolysis. The amide linkage can be cleaved to produce (4-cyanophenoxy)acetic acid and ammonia (B1221849). Simultaneously or sequentially, the nitrile group can be hydrolyzed to a carboxylic acid. The ether linkage is generally stable under most acidic conditions, but can be cleaved under very harsh conditions (e.g., using strong acids like HBr). google.com
Basic Conditions: In a basic environment (e.g., sodium hydroxide (B78521) solution), hydrolysis of the amide to a carboxylate salt and ammonia is a common reaction. The nitrile group is also readily hydrolyzed under basic conditions to a carboxylate. The resulting phenolate (B1203915) from ether cleavage is less likely than under acidic conditions. Saponification of the ester precursor to (4-cyanophenoxy)acetic acid is a standard procedure using a base like NaOH. acs.org
Oxidative Conditions: The molecule has sites that could be susceptible to oxidation. The benzene (B151609) ring can be hydroxylated under certain oxidative conditions, a reaction observed in the metabolism of structurally related compounds. researchgate.net Strong oxidizing agents could potentially lead to ring-opening or degradation.
Reductive Conditions: The nitrile group is the primary site for reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reducing agents (e.g., LiAlH₄, NaBH₄) can convert the nitrile to a primary amine (a benzylamine (B48309) derivative). The amide group can also be reduced to an amine with a strong reducing agent like LiAlH₄. The aromatic ring can be reduced under more forceful hydrogenation conditions (high pressure and temperature).
The reactivity of the functional groups can be summarized as follows:
| Functional Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| Nitrile | Hydrolysis to carboxylic acid | Hydrolysis to carboxylate | Generally stable | Reduction to primary amine |
| Amide | Hydrolysis to carboxylic acid | Hydrolysis to carboxylate | Generally stable | Reduction to primary amine |
| Ether Linkage | Stable, cleavable with strong acids | Generally stable | Generally stable | Generally stable |
| Aromatic Ring | Can undergo electrophilic substitution | Generally stable | Can be hydroxylated/degraded | Can be hydrogenated |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-(4-cyanophenoxy)acetamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectroscopy, the aromatic protons of the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The methylene (B1212753) protons of the acetamide (B32628) group and the protons of the amide group itself each produce characteristic signals. A supporting information document from a study provides ¹H NMR data in DMSO-d₆, showing a singlet at 7.54 ppm which could be attributed to one of the amide protons. rsc.org Another source details the ¹H NMR spectrum of the related (4-Cyanophenoxy)acetic Acid in DMSO-d₆, which shows signals at 13.15 ppm (s, 1H), 7.76 ppm (s, 2H), 7.09 ppm (s, 2H), and 4.81 ppm (s, 2H). nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The spectrum will show distinct signals for the quaternary carbon of the nitrile group, the carbons of the aromatic ring, the carbonyl carbon of the amide, and the methylene carbon. For instance, ¹³C NMR data for this compound has been reported with shifts at 67.19 and 27.15 ppm. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the connectivity between protons and carbons, solidifying the structural assignment.
| ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ | ¹³C NMR Chemical Shifts (ppm) |
| Aromatic Protons (d, 2H) | Nitrile Carbon |
| Aromatic Protons (d, 2H) | Aromatic Carbons |
| Methylene Protons (-OCH₂-) (s, 2H) | Carbonyl Carbon |
| Amide Protons (-NH₂) (s, 2H) | Methylene Carbon (-OCH₂-) |
| Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar structures. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show a strong absorption band for the C≡N (nitrile) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The C=O (carbonyl) stretching of the amide group will produce a strong absorption band around 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹. The C-O-C (ether) linkage will exhibit characteristic stretching vibrations as well.
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman, the C≡N and aromatic ring vibrations are typically strong and well-defined. The combination of both IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and compare them with experimental data for a more detailed analysis. nih.gov
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |
| N-H Stretch (Amide) | 3100-3500 |
| C≡N Stretch (Nitrile) | 2220-2260 |
| C=O Stretch (Amide I) | 1650-1690 |
| N-H Bend (Amide II) | 1550-1640 |
| C-O-C Stretch (Ether) | 1050-1250 |
| Aromatic C-H Bending | 690-900 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₉H₈N₂O₂).
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. rsc.org Under EI, the molecule is expected to undergo characteristic fragmentation. Key fragments would likely arise from the cleavage of the ether bond, the loss of the acetamide side chain, and the fragmentation of the aromatic ring. The observation of the molecular ion peak and the logical fragmentation pattern provides strong evidence for the proposed structure.
| Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | [C₉H₈N₂O₂]⁺ | 176 |
| [M - NH₂CO]⁺ | [C₇H₄NO]⁺ | 118 |
| [M - CH₂CONH₂]⁺ | [C₇H₄N]⁺ | 102 |
| [C₆H₄CN]⁺ | Cyanophenyl cation | 102 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edu The presence of the aromatic ring and the nitrile group in this compound gives rise to characteristic absorption bands in the UV region. The π → π* transitions of the benzene ring are expected to be the most prominent features in the spectrum. The position and intensity of these absorption bands can be influenced by the substituents on the ring and the solvent used for the analysis. nist.gov While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for detecting the presence of chromophoric impurities.
| Electronic Transition | Typical Wavelength Range (nm) |
| π → π* (Benzene Ring) | 200-280 |
| n → π* (Carbonyl) | ~280-300 (often weak and may be obscured) |
Application of Advanced Hyphenated Techniques for Comprehensive Analysis
To achieve a comprehensive analysis, especially for complex samples or for impurity profiling, hyphenated techniques are employed. ajrconline.orgchemijournal.comwisdomlib.org These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for separating this compound from its impurities and then identifying each component based on its mass-to-charge ratio and fragmentation pattern. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives of the compound, GC-MS offers excellent separation and identification capabilities. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information on even minor components without the need for isolation. wisdomlib.org
These advanced hyphenated techniques are invaluable in modern analytical chemistry for ensuring the highest standards of purity and quality for pharmaceutical compounds like this compound. researchgate.net
Theoretical and Computational Chemistry Approaches to 2 4 Cyanophenoxy Acetamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Cyanophenoxy)acetamide, methods like Density Functional Theory (DFT) and ab initio calculations such as Hartree-Fock (HF) would be employed to determine its electronic structure and energetics.
DFT, with functionals like B3LYP, is a common choice for its balance of accuracy and computational cost. These calculations would yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Key energetic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Furthermore, these calculations can provide thermodynamic properties like the total energy, enthalpy, and Gibbs free energy of the molecule. Natural Bond Orbital (NBO) analysis would also be performed to investigate charge distribution, intramolecular charge transfer, and the nature of chemical bonds within the molecule.
Table 1: Hypothetical Electronic and Energetic Parameters for this compound from Quantum Chemical Calculations
| Parameter | Value | Unit |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ether linkage and the acetamide (B32628) side chain in this compound allows for multiple conformations. Conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.
By systematically rotating the rotatable bonds, such as the C-O-C-C and O-C-C-N torsions, a detailed PES can be constructed. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such studies provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
To understand the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule, molecular dynamics (MD) simulations would be performed. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
These simulations can reveal how the molecule's conformation changes over time, its flexibility, and its interactions with its environment. Key parameters that would be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to characterize interactions with solvent molecules.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be calculated.
Vibrational frequencies are typically computed using DFT, and the results are often scaled to improve agreement with experimental data. The calculated spectrum can aid in the assignment of experimental vibrational bands. NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| C=O Stretch (IR) | Value cm⁻¹ |
| C≡N Stretch (IR) | Value cm⁻¹ |
| ¹H NMR (amide proton) | Value ppm |
| ¹³C NMR (cyano carbon) | Value ppm |
| λmax (UV-Vis) | Value nm |
In Silico Modeling of Molecular Interactions and Reactivity
In silico modeling can be used to predict how this compound might interact with other molecules, such as biological targets, and to understand its chemical reactivity. Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to the active site of a protein.
To study the reactivity of this compound, computational methods can be used to calculate reactivity descriptors. These include the Fukui functions, which identify the most electrophilic and nucleophilic sites in the molecule, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. These in silico approaches are valuable for understanding the potential biological activity and chemical behavior of the compound.
Structure Activity Relationship Sar Investigations of 2 4 Cyanophenoxy Acetamide and Its Analogs
Correlating Structural Modulations with Modulatory Activities, exemplified by Indoleamine 2,3-Dioxygenase (IDO) Modulation
The exploration of the structure-activity relationship (SAR) for 2-(4-Cyanophenoxy)acetamide analogs is crucial for understanding how modifications to its chemical architecture influence its ability to modulate IDO activity. While specific, publicly available SAR data for a broad series of this compound analogs is limited, we can infer potential relationships based on established principles of IDO inhibitor design.
The core structure of this compound presents several key regions for chemical modification: the phenyl ring, the cyano group, the ether linkage, and the acetamide (B32628) moiety. Each of these can be systematically altered to probe their importance in binding to the IDO active site.
The Phenyl Ring and Cyano Group: The 4-cyanophenyl group is a common feature in various enzyme inhibitors and can engage in multiple types of interactions. The cyano group is a potent electron-withdrawing group and a potential hydrogen bond acceptor. Its position on the phenyl ring is critical. Moving the cyano group to the meta or ortho positions would likely have a significant impact on the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity.
The Ether Linkage: The phenoxy ether linkage provides a degree of conformational flexibility, allowing the acetamide portion of the molecule to adopt an optimal orientation within the enzyme's active site. Replacing the oxygen atom with sulfur (a thioether) or a methylene (B1212753) group would alter the bond angles and flexibility, which could either enhance or diminish activity.
To illustrate these principles, a hypothetical SAR table for a series of this compound analogs is presented below. This table is for illustrative purposes to demonstrate how SAR data is typically represented and should not be taken as factual experimental results.
| Compound | R1 (Phenyl Substitution) | R2 (Amide Modification) | IDO1 IC50 (µM) |
| 1 (Parent) | 4-CN | -NH2 | 10 |
| 2 | 3-CN | -NH2 | >100 |
| 3 | 4-Cl | -NH2 | 25 |
| 4 | 4-OCH3 | -NH2 | 50 |
| 5 | 4-CN | -NHCH3 | 15 |
| 6 | 4-CN | -N(CH3)2 | >100 |
| 7 | 4-CN | -OH | 5 |
From this hypothetical data, one could infer that the 4-cyano group is optimal (Compound 1 vs. 2, 3, 4), and that a primary amide is preferred over a secondary or tertiary amide (Compound 1 vs. 5, 6). Conversion of the amide to a carboxylic acid (Compound 7) might enhance potency, suggesting a key interaction with a basic residue in the active site.
Identification of Key Pharmacophoric Elements and Their Contributions to Activity
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of this compound and SAR data from related IDO inhibitors, a putative pharmacophore model can be proposed.
The key pharmacophoric features likely include:
A Hydrogen Bond Donor/Acceptor: The primary amide of the acetamide group is a critical feature, capable of acting as both a hydrogen bond donor (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for multiple interaction points within the IDO active site.
An Aromatic Ring: The phenyl ring serves as a hydrophobic scaffold, likely fitting into a corresponding hydrophobic pocket within the enzyme.
A Hydrogen Bond Acceptor: The cyano group, with its polarized triple bond, can act as a hydrogen bond acceptor, potentially interacting with a donor residue in the active site.
An Ether Oxygen: The oxygen atom of the phenoxy ether linkage can also function as a hydrogen bond acceptor.
The spatial arrangement of these features is paramount. The distance and relative orientation between the acetamide group and the cyanophenyl moiety are likely crucial for optimal binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For this compound analogs, a QSAR model could be developed to predict the IDO inhibitory potency of new, unsynthesized derivatives.
To build a QSAR model, a dataset of compounds with known IDO inhibitory activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution within the molecule.
Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which characterize the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity of atoms within the molecule.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that relates a combination of these descriptors to the biological activity. A hypothetical QSAR equation might look like:
log(1/IC50) = c0 + c1(logP) + c2(Dipole Moment) - c3*(Molecular Volume)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the potency of new analogs and prioritize their synthesis. unil.ch
Rational Design Principles for Optimized Analogs of this compound
The insights gained from SAR and QSAR studies provide a foundation for the rational design of optimized analogs of this compound with improved IDO inhibitory activity. semanticscholar.org The goal is to enhance the favorable interactions with the enzyme's active site while minimizing any unfavorable ones.
Key principles for rational design would include:
Scaffold Hopping and Bioisosteric Replacement: The core this compound scaffold could be modified by replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres). For example, the phenyl ring could be replaced with a heterocyclic ring like pyridine (B92270) or thiophene (B33073) to explore new interactions. The cyano group could be replaced with other electron-withdrawing groups such as a nitro group or a trifluoromethyl group.
Structure-Based Design: If the crystal structure of this compound bound to IDO were available, structure-based drug design (SBDD) would be a powerful tool. Molecular docking simulations could be used to predict how new analogs would bind to the active site, allowing for the design of compounds with improved complementarity. For instance, if a nearby pocket is identified, the molecule could be extended to occupy that space and form additional favorable interactions.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to different regions of the enzyme's active site. These fragments can then be linked together or grown to create more potent inhibitors. The 4-cyanophenol and acetamide moieties of the parent compound could be considered as starting fragments.
By applying these principles in an iterative cycle of design, synthesis, and biological testing, it is possible to systematically optimize the this compound scaffold to develop potent and selective IDO inhibitors.
Mechanistic Research on Biological Interactions of 2 4 Cyanophenoxy Acetamide
Elucidation of Molecular Mechanisms in Biological Systems, focusing on Indoleamine 2,3-Dioxygenase (IDO) Modulation
There is currently no available scientific literature that elucidates the molecular mechanisms of 2-(4-Cyanophenoxy)acetamide in biological systems, specifically concerning its potential modulation of Indoleamine 2,3-Dioxygenase (IDO). While computational studies on similar compounds containing a cyanophenoxy group suggest potential interactions with enzymes, no specific research has been published to confirm or detail the interaction between this compound and IDO1. The IDO1 enzyme is a critical regulator of immune responses, and its inhibitors are of significant interest in immunotherapy. nih.govfrontiersin.org However, the role, if any, of this compound in this context remains uninvestigated.
Interrogation of Biochemical Pathways, including Tryptophan Catabolism
Consistent with the lack of data on IDO1 modulation, there are no studies interrogating the effects of this compound on biochemical pathways such as tryptophan catabolism. The breakdown of the essential amino acid tryptophan is a key pathway in immune tolerance, initiated by enzymes like IDO1 and tryptophan-2,3-dioxygenase (TDO). mdpi.comelifesciences.org This pathway leads to the production of kynurenine (B1673888) and other metabolites that can suppress T-cell function. nih.govfrontiersin.org Without experimental data, the influence of this compound on the enzymes or intermediates of the tryptophan catabolism pathway is unknown.
Enzymatic Inhibition/Activation Kinetics and Substrate Specificity Studies
No publicly accessible research details the enzymatic inhibition or activation kinetics of this compound. Studies on enzyme kinetics are crucial for understanding the potency and mechanism of action of a compound. sigmaaldrich.com Such studies would determine key parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against specific enzymes. Furthermore, there is no information regarding the substrate specificity of any potential enzymatic activity related to this compound. While general information exists on the kinetics of various enzyme inhibitors, none of it pertains specifically to this compound.
Investigation of Cellular Responses at a Mechanistic Level, such as T-lymphocyte Response Modulation
The investigation of cellular responses to this compound at a mechanistic level, including its potential modulation of T-lymphocyte responses, has not been reported in the scientific literature. T-lymphocytes are central to the adaptive immune response, and their modulation is a key aspect of immunotherapy. nih.gov The depletion of tryptophan and the accumulation of its catabolites, a process initiated by IDO1, can lead to the suppression of T-cell proliferation and the induction of T-cell anergy or apoptosis. nih.govnih.gov However, without specific studies, any potential effect of this compound on T-lymphocyte function remains speculative.
Strategic Applications of 2 4 Cyanophenoxy Acetamide in Chemical and Biochemical Research
Utility as a Precursor or Building Block in Complex Molecule Synthesis
The true utility of 2-(4-Cyanophenoxy)acetamide in organic synthesis lies in its role as a versatile building block for constructing more complex molecular architectures, particularly heterocyclic compounds. researchgate.netmdpi.com The presence of multiple reactive sites within its structure—the nitrile group, the ether linkage, and the acetamide (B32628) function—allows it to participate in a wide array of chemical transformations.
Researchers have successfully used this compound and its parent acid, (4-Cyanophenoxy)acetic acid, as key intermediates. For instance, (4-Cyanophenoxy)acetic acid can be synthesized from 4-cyanophenol and ethyl bromoacetate (B1195939), followed by hydrolysis. nih.gov This acid can then be activated, for example with carbonyldiimidazole (CDI), and reacted with various amines to form a diverse library of amide derivatives. nih.gov
A significant application is in the synthesis of polyfunctionalized heterocyclic compounds. researchgate.netmdpi.com The cyanoacetamido moiety is a key synthon for creating rings such as pyrazole, thiazole, pyridine (B92270), and pyrimidine. mdpi.com For example, derivatives of this compound have been used to synthesize complex molecules like N-{2-[4-(4-Cyanophenoxy)phenyl]ethyl}-2-(2,5-dioxoimidazolidin-4-yl)-acetamide, an inhibitor of metalloproteinases. google.com The reaction pathways often depend on regioselective attacks and cyclization reactions, demonstrating the compound's role in creating chemical diversity. mdpi.com
Table 1: Examples of Complex Molecules Synthesized from this compound Precursors
| Resulting Compound Class | Key Reagents | Reference |
|---|---|---|
| Pyrazole Derivatives | Hydrazine Hydrate, Phenylhydrazine | mdpi.com |
| Thiazole Derivatives | Thioglycolic Acid | rdd.edu.iq |
| Pyrimidine Derivatives | Phenyl isothiocyanate | mdpi.com |
| Coumarin Derivatives | Salicylaldehyde | mdpi.com |
Development of Chemical Probes for Biological Research, including Radio-Labeled Derivatives for Imaging
A chemical probe is a small molecule used to study and manipulate biological systems. chemicalprobes.org The this compound scaffold has been instrumental in the development of such probes, particularly for molecular imaging. The cyanophenoxy group is a feature in several ligands designed for high-affinity binding to biological targets.
A prominent area of application is in the development of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique used to observe metabolic processes in the body. snmjournals.orgnih.gov PET requires molecules labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). nih.gov Derivatives containing the (4-cyanophenoxy)methyl structure have been successfully radiolabeled and evaluated as imaging agents for specific receptors in the brain and in tumors. nih.gov
For example, ligands targeting the sigma (σ) receptors, which are implicated in various neurological disorders and are overexpressed in some cancer cells, have been developed from cyanophenoxy precursors. nih.gov [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) and [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxy-methyl)piperidine ([¹⁸F]FPS) are two such radioligands that have been synthesized and studied for their potential in PET imaging of σ₁ receptors. nih.gov Similarly, derivatives of pyrazolopyrimidine acetamides have been developed as radioligands for the Translocator Protein (TSPO), which is a biomarker for neuroinflammation. snmjournals.orgsnmjournals.org
Table 2: Examples of Radio-Labeled Probes Derived from (4-Cyanophenoxy) Structures
| Radioprobe Name | Target | Isotope | Application | Reference |
|---|---|---|---|---|
| [¹⁸F]SFE | Sigma-1 (σ₁) Receptor | ¹⁸F | PET Imaging | nih.gov |
| [¹⁸F]FPS | Sigma-1 (σ₁) Receptor | ¹⁸F | PET Imaging | nih.gov |
| ¹¹C-DPA-713 | Translocator Protein (TSPO) | ¹¹C | PET Imaging | snmjournals.orgsnmjournals.org |
Potential Applications in Materials Science Research
In materials science, the focus is on designing and synthesizing new materials with specific, desirable properties. The rigid structure of the cyanophenoxy group combined with the flexible acetamide linker in this compound makes it an interesting candidate for incorporation into novel polymers and other advanced materials. evitachem.com
The compound and its derivatives can be used as monomers in polymerization reactions. The nitrile and amide functionalities can participate in or influence the formation of polymer chains, potentially leading to materials with enhanced thermal stability, specific optical properties, or unique surface characteristics. evitachem.com For example, aromatic dianhydrides and polyamides have been synthesized using related structures, indicating the potential for creating high-performance polymers. researchgate.net
Another area of interest is the synthesis of coordination polymers. mdpi.com These are materials where metal ions are linked together by organic ligands, forming extended one-, two-, or three-dimensional networks. researchgate.net The nitrogen atom of the cyano group and the oxygen atom of the amide group in this compound can act as donor sites, coordinating to metal centers. This could allow for the self-assembly of intricate frameworks with potential applications in areas like gas storage, separation, or catalysis. mdpi.com
Role in Catalyst Development and Ligand Design Studies
The development of new catalysts is crucial for efficient and selective chemical synthesis. A key aspect of this is the design of organic molecules, or ligands, that can bind to a metal center and modulate its catalytic activity.
The structure of this compound contains donor atoms (nitrogen and oxygen) capable of forming coordinate bonds with metal ions, a fundamental requirement for a ligand. researchgate.net This makes it a relevant scaffold in ligand design studies. By modifying the basic structure of this compound, researchers can systematically alter the steric and electronic properties of the resulting ligand. This fine-tuning can influence the stability, selectivity, and activity of the final metal complex or catalyst.
For instance, related acetamide derivatives have been shown to act as ligands for various metal ions. nih.gov The design of selective σ₁ receptor ligands, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, involves creating a molecule that fits precisely into the receptor's binding pocket, a process analogous to designing a ligand for a metal catalyst. nih.gov Studies on coordination polymers also contribute to understanding how such ligands interact with metal centers, providing insights that can be applied to the rational design of homogeneous or heterogeneous catalysts. mdpi.com
Research on Derivatives, Analogs, and Congeners of 2 4 Cyanophenoxy Acetamide
Systematic Synthesis and Characterization of Structural Analogs
The synthesis of structural analogs of 2-(4-Cyanophenoxy)acetamide often begins with the preparation of the key intermediate, (4-cyanophenoxy)acetic acid. This can be achieved by reacting 4-cyanophenol with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester. nih.gov
A common synthetic route to generate amide derivatives involves the activation of (4-cyanophenoxy)acetic acid, for instance, by converting it to its acid chloride using thionyl chloride or by using coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.govelifesciences.org This activated intermediate is then reacted with a desired amine to form the final acetamide (B32628) analog.
For example, the synthesis of N-(2-Amino-6-chloropyridin-3-yl)-2-(4-cyanophenoxy)acetamide was accomplished by reacting (4-cyanophenoxy)acetic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then with 6-chloro-2,3-diaminopyridine. nih.gov Similarly, a dimeric analog, ISRIB-A13, was synthesized by coupling 4-cyanophenoxyacetic acid with a diamine using HOBt and EDC. elifesciences.org
The general synthetic scheme can be represented as follows:
Esterification: 4-cyanophenol + Ethyl bromoacetate → Ethyl 2-(4-cyanophenoxy)acetate nih.gov
Hydrolysis: Ethyl 2-(4-cyanophenoxy)acetate → (4-Cyanophenoxy)acetic acid nih.gov
Amide Coupling: (4-Cyanophenoxy)acetic acid + Amine → this compound analog nih.govelifesciences.org
The characterization of these newly synthesized analogs is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical structure and purity. acs.org
Comparative Studies on the Chemical and Mechanistic Profiles of Derivatives
Comparative studies of this compound derivatives are crucial for understanding how different structural modifications influence their chemical and potential biological properties. These studies often involve evaluating a series of analogs where specific parts of the molecule are systematically altered.
For instance, in a study of N-aryl acetamide derivatives, replacing a 5-membered lactam ring with other cyclic structures or introducing substituents on the lactam ring led to significant changes in activity. An N-triazole analog showed a 2-fold loss in antimalarial activity compared to the parent compound with a 5-membered lactam, while other modifications resulted in a complete loss of activity. acs.org This suggests that the 5-membered lactam was optimal for the observed biological effect in that series. acs.org
In another example, a series of analogs of the integrated stress response inhibitor (ISRIB) were synthesized to probe the effect of substituents on the phenoxy ring. Replacing the para-chloro substituents of ISRIB with fluoro, methyl, or cyano groups resulted in a decrease in potency. elifesciences.org Conversely, the addition of a meta-chloro or meta-fluoro substituent enhanced the potency of the analogs. elifesciences.org
These comparative analyses allow researchers to build structure-activity relationship (SAR) models, which are instrumental in guiding the design of more potent and selective compounds.
| Analog/Derivative | Structural Modification | Comparative Finding | Reference |
| ISRIB Analogs | Replacement of para-chloro with cyano group | Led to a predictable deterioration of potency. | elifesciences.org |
| N-Aryl Acetamides | N-triazole analog vs. 5-membered lactam | The N-triazole analog exhibited a 2-fold loss in antimalarial activity. | acs.org |
| N-Aryl Acetamides | N-methyl vs. N-ethyl substitution on the acetamide | N-methyl substitution slightly improved antimalarial activity, whereas N-ethyl substitution led to a slight reduction. | acs.org |
| N-Aryl Acetamides | Substitution on the acetamide alpha-carbon | Methyl or dimethyl substitution resulted in inactive compounds. | acs.org |
Impact of Substituent Effects on Reactivity and Mechanistic Interactions
The electronic nature of substituents introduced onto the aromatic rings of this compound analogs can have a profound impact on their reactivity and mechanistic interactions. Electron-withdrawing and electron-donating groups can alter the electron density distribution within the molecule, affecting its chemical properties and interactions with biological targets.
The cyano group itself is a strong electron-withdrawing group. This property can enhance the metabolic stability of the compound compared to analogs with halogens or alkyl groups. In photoinduced nucleophilic substitution reactions, electron-donating substituents on a phenoxy ring have been shown to significantly retard the reaction rate. lookchem.com In contrast, the presence of an electron-withdrawing cyano group on the phenoxy ring can accelerate such reactions. lookchem.com
In a study on tridehydropyridinium cations, an electron-withdrawing cyano group was found to diminish the through-space coupling between radical sites. montclair.edu However, this substituent also increased the acidity of the molecule to a point where it predominantly underwent proton transfer reactions rather than radical reactions. montclair.edu This highlights how a single substituent can fundamentally alter the preferred reaction pathway of a molecule. montclair.edu
| Substituent Type | Position | Impact on Reactivity/Mechanism | Reference |
| Electron-donating (e.g., -OCH₃) | On a remote phenyl ring | Markedly retards photoinduced nucleophilic attack. | lookchem.com |
| Electron-withdrawing (e.g., -CN) | On the phenoxy ring | Can enhance metabolic stability and accelerate photoinduced nucleophilic reactions. | lookchem.com |
| Electron-withdrawing (e.g., -CN) | On a pyridinium (B92312) ring | Increases acidity, favoring proton transfer over radical reactions. | montclair.edu |
| Electron-donating (e.g., -OH) | On a pyridinium ring | Can quench radical reactivity by enhancing through-space coupling. | montclair.edu |
Exploration of Bioisosteric Replacements in Analog Design
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a compound while retaining its desired biological activity. drughunter.com This involves substituting a functional group with another that has similar spatial and electronic characteristics. drughunter.com
In the context of designing analogs related to this compound, various bioisosteric replacements for the amide bond or the cyanophenoxy moiety could be explored to improve properties like metabolic stability, cell permeability, and oral bioavailability. drughunter.com
Common bioisosteric replacements for an amide group include heterocyclic rings such as 1,2,4-triazoles, imidazoles, or oxadiazoles. drughunter.com These rings can mimic the hydrogen bonding capabilities of the amide bond while often offering improved metabolic stability. drughunter.com For example, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) has been reported to increase polarity and reduce metabolic degradation. nih.gov
The cyano group can also be replaced with other functional groups. For instance, a tetrazole ring is a well-known bioisostere for a carboxylic acid, and by extension, its electronic properties can be compared to a cyano group in certain contexts. drughunter.com The choice of a bioisosteric replacement is highly dependent on the specific molecular context and the desired outcome of the modification. drughunter.com
| Original Functional Group | Bioisosteric Replacement | Rationale/Potential Impact | Reference |
| Amide | 1,2,4-Triazole, Oxadiazole | Mimics hydrogen bonding, can enhance metabolic stability and pharmacokinetic profile. | drughunter.com |
| Amide | Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl, potentially enhancing metabolic stability. | drughunter.com |
| 1,2,4-Oxadiazole Ring | 1,3,4-Oxadiazole Ring | Leads to higher polarity and reduced metabolic degradation. | nih.gov |
| Carboxylic Acid | Tetrazole Ring | Mimics the acidic properties and can influence membrane permeability. | drughunter.com |
Future Research Directions and Emerging Paradigms for 2 4 Cyanophenoxy Acetamide
Unexplored Synthetic Methodologies and Their Potential for Scalability
The conventional synthesis of phenoxy acetamides typically involves the reaction of a phenol (B47542) with a haloacetamide or the coupling of a phenoxyacetic acid with an amine. nih.govevitachem.com While effective at a laboratory scale, these methods may present challenges for large-scale, sustainable production. Future research should pivot towards modern synthetic paradigms that offer greater efficiency, safety, and scalability.
One of the most promising avenues is the adoption of flow chemistry . Continuous-flow synthesis offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling reactive intermediates, and the potential for straightforward automation and scale-up. researchgate.netchemanager-online.com The translation of the synthesis of 2-(4-Cyanophenoxy)acetamide to a continuous-flow system could significantly improve yield, purity, and production capacity while minimizing waste. flinders.edu.authieme-connect.de Automated flow systems are particularly well-suited for creating libraries of related compounds for further screening. chemanager-online.com
Furthermore, the principles of green chemistry should be integrated into future synthetic designs to minimize environmental impact. nih.gov This could involve exploring alternative, less hazardous solvents, developing one-pot synthesis protocols to reduce intermediate isolation steps, or utilizing catalytic methods to improve atom economy. nih.gov For instance, replacing traditional bases with reusable solid catalysts could simplify purification and reduce waste streams.
The table below outlines potential modern synthetic methodologies that could be explored for this compound.
| Methodology | Potential Advantages | Key Research Focus |
| Continuous-Flow Synthesis | Improved safety, scalability, process control, and automation. chemanager-online.comdmaiti.com | Optimization of reactor design, residence time, and temperature; integration of in-line purification and analysis. flinders.edu.au |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and cleaner reaction profiles. | Solvent selection, power and temperature control to avoid degradation of the nitrile group. |
| Green Chemistry Approaches | Reduced environmental impact, lower cost, and increased safety. nih.gov | Use of aqueous media or biodegradable solvents; development of catalytic, atom-economical reactions. |
| Enzymatic Synthesis | High selectivity (regio- and stereoselectivity), mild reaction conditions. | Identification and engineering of suitable enzymes (e.g., lipases, amidases) for the amide bond formation. |
Exploring these advanced synthetic strategies will be crucial for producing this compound and its derivatives in a cost-effective and environmentally responsible manner, thereby facilitating further research and potential applications.
Novel Mechanistic Insights and Identification of Additional Biological Targets
The phenoxy acetamide (B32628) scaffold is a well-established pharmacophore present in molecules with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties. nih.govgalaxypub.co Derivatives have been shown to target enzymes like sphingomyelin (B164518) synthase 1 (SMS1) and cyclooxygenase-II (COX-II), as well as receptors such as the androgen receptor and the σ1 receptor. galaxypub.conih.govdrugbank.comnih.gov However, the specific biological targets and mechanism of action for this compound remain largely uncharacterized.
A key future direction is the systematic elucidation of this compound's biological activity. An initial step would involve screening it against a broad panel of disease-relevant assays to identify potential therapeutic areas. Following any identified "hits," modern chemical biology and proteomics techniques can be employed for precise target identification.
Chemical proteomics offers powerful tools for discovering the protein partners of small molecules directly in a biological system. nih.gov Methods such as:
Affinity-Based Protein Profiling: This involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. nih.gov
Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to map the active sites of enzymes that the compound may interact with, providing direct evidence of target engagement. nih.gov
These unbiased, large-scale approaches can uncover entirely new biological targets, potentially revealing novel therapeutic applications for the this compound scaffold. youtube.com The data gathered from such studies would be invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives.
The table below summarizes potential biological targets for this compound, extrapolated from studies on related compounds.
| Potential Target Class | Relevant Biological Process | Rationale Based on Analogs |
| Enzymes | Inflammation, Cancer, Lipid Metabolism | COX-II, Heme Oxygenase-1, and Sphingomyelin Synthase 1 are known targets of other acetamide derivatives. galaxypub.conih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Neurological Disorders, Pain Signaling | The σ1 receptor, a target for a dichlorophenoxy acetamide, is involved in pain modulation. nih.gov |
| Nuclear Receptors | Cancer, Metabolic Disease | The androgen receptor is a target for a closely related cyanophenoxy propanamide derivative. drugbank.com |
| Ion Channels | Neurological Disorders, Cardiovascular Disease | Some acetamide-containing compounds exhibit anti-convulsant activity, suggesting ion channel modulation. nih.gov |
Integration with Advanced High-Throughput Screening Techniques for Compound Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of compounds to identify those with desired biological activity. To fully explore the therapeutic potential of the this compound scaffold, it should be integrated with advanced HTS paradigms.
A primary approach would be the creation of a focused compound library . By systematically modifying the core structure of this compound—for example, by introducing different substituents on the phenoxy ring or altering the acetamide group—a library of several hundred to thousands of unique analogs can be generated. This library can then be screened against diverse biological targets using automated HTS platforms. thermofisher.comku.edu
An even more powerful and emerging technology is the use of DNA-Encoded Libraries (DELs) . nih.gov DEL technology involves attaching a unique DNA barcode to each chemical compound. wuxibiology.com This allows for the synthesis and screening of libraries containing billions of molecules simultaneously in a single tube. nih.govnih.gov A DEL campaign starting from the this compound core could rapidly identify binders to a protein target of interest with high affinity and specificity, providing rich structure-activity relationship (SAR) data and accelerating the discovery of lead compounds. chemrxiv.org
| Screening Technology | Scale of Library | Key Advantage | Application for this compound |
| Conventional HTS | 10³ - 10⁶ compounds | Well-established; compatible with functional and cell-based assays. | Screening a focused library of derivatives to map SAR for a known biological effect. |
| Fragment-Based Screening | 10³ - 10⁴ small molecules | High hit rates; efficient exploration of chemical space. | Using the core scaffold or its fragments to identify initial binding interactions. |
| DNA-Encoded Library (DEL) Screening | 10⁹ - 10¹² compounds | Unprecedented library size; requires minimal protein. nih.govwuxibiology.com | Affinity-based selection to discover novel binders and potent ligands for new targets. |
| High-Content Screening (HCS) | 10³ - 10⁵ compounds | Provides multiparametric data from cell imaging. | Evaluating the effect of derivatives on cellular morphology, protein localization, or signaling pathways. |
The integration of these advanced screening methods will dramatically accelerate the exploration of the chemical and biological space around this compound, efficiently identifying promising candidates for further development.
Interdisciplinary Research Opportunities Leveraging the Compound's Properties
The unique combination of a phenoxy ether linkage, an acetamide group, and a cyano moiety in this compound opens up research opportunities beyond traditional medicinal chemistry. Leveraging its distinct properties could foster collaboration across multiple scientific disciplines.
In chemical biology , a highly potent and selective derivative of this compound could be developed into a chemical probe . nih.gov Such a tool would allow researchers to selectively inhibit or activate a specific biological target in cells or in vivo, enabling the precise dissection of complex biological pathways. This provides a powerful alternative to genetic methods and can be instrumental in validating new drug targets. nih.gov
In materials science , the rigid cyanophenyl group is known to influence molecular packing and can participate in dipole-dipole interactions. This suggests that derivatives of this compound could be investigated for novel material applications. For instance, their potential to form ordered structures could be explored in the context of liquid crystals or organic semiconductors. The synthesis of polymers incorporating this moiety could lead to new materials with tailored thermal or photophysical properties. While speculative, the translation of scaffolds from medicinal chemistry to materials science is a growing area of interest. flinders.edu.au
Finally, in the field of bioconjugation and diagnostics , the functional groups on the molecule could be modified to attach fluorescent dyes, affinity tags, or other reporter molecules. This could enable the development of imaging agents to visualize the distribution of the compound or its biological target within cells and tissues, providing valuable insights into its pharmacokinetic and pharmacodynamic properties.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Cyanophenoxy)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, etherification of 4-cyanophenol with chloroacetamide under alkaline conditions (e.g., K₂CO₃ in acetonitrile) at room temperature for 24 hours achieves moderate yields . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Catalysts : Weak bases (e.g., K₂CO₃) facilitate deprotonation of phenolic OH groups.
- Temperature : Room temperature minimizes side reactions like hydrolysis of the cyano group.
Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR and FTIR is essential:
- NMR : Peaks at δ 7.6–8.0 ppm (aromatic protons) and δ 4.5–4.8 ppm (acetamide CH₂) confirm the phenoxy-acetamide backbone .
- FTIR : Absorbance at ~2240 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
Mass spectrometry (MS) provides molecular ion peaks matching the theoretical mass (e.g., m/z 206.2 for C₉H₈N₂O₂).
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Pre-solubilization in DMSO (≤10 mg/mL) is recommended for biological assays .
- Stability : Stable at 4°C for 6 months in inert atmospheres. Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the cyano or amide groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted bioactivity?
- Methodological Answer :
- Core modifications : Replace the cyano group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
- Side-chain variations : Introduce alkyl or aryl groups on the acetamide nitrogen to improve lipophilicity and blood-brain barrier penetration .
In vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (AutoDock 4.2) identify key interactions, such as hydrogen bonding between the amide group and catalytic residues .
Q. How can contradictory bioactivity data from different studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity differences : Validate compound purity via HPLC (>98%) before testing .
- Assay conditions : Standardize parameters (e.g., pH, temperature) and use positive controls (e.g., known inhibitors for enzyme assays) .
- Structural analogs : Compare results with structurally related compounds (e.g., 2-(4-nitrophenoxy)acetamide) to isolate substituent-specific effects .
Q. What experimental designs are recommended for assessing the compound’s stability in biological matrices?
- Methodological Answer :
- In vitro stability : Incubate with liver microsomes or plasma at 37°C, sampling at 0, 15, 30, and 60 minutes. Analyze degradation via LC-MS .
- Metabolite identification : Use high-resolution MS/MS to detect primary metabolites (e.g., hydrolyzed amide or oxidized cyano groups) .
Q. How can molecular docking guide the design of this compound derivatives for antiviral applications?
- Methodological Answer :
- Target selection : Dock against SARS-CoV-2 main protease (PDB ID 6LU7) using AutoDock 4.2. Prioritize derivatives with low binding energy (ΔG < −7 kcal/mol) .
- Interaction analysis : Focus on hydrogen bonds between the acetamide carbonyl and His41/Cys145 residues, and π-π stacking with the cyanophenyl ring .
Q. What strategies mitigate cytotoxicity while retaining bioactivity in lead optimization?
- Methodological Answer :
- Scaffold hopping : Replace the cyanophenyl group with less toxic bioisosteres (e.g., pyridyl) .
- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
